![molecular formula C9H13NO2S B1526486 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 1250921-74-4](/img/structure/B1526486.png)
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Overview
Description
1-(2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one, hereafter referred to as 2-MME, is an organic compound of the thiazole family. It is a colorless, odorless solid that is soluble in water and ethanol. 2-MME was first synthesized in the early 1900s, and since then it has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, and has also been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Approaches : Compounds with the thiazole moiety have been synthesized through various methods, demonstrating the versatility of thiazoles in chemical synthesis. For instance, the synthesis and characterization of certain derivatives highlight the chemical reactivity and functional group compatibility of thiazoles (Uma et al., 2017). This includes the preparation of derivatives with potential biological activities by modifying the thiazole core structure.
Molecular Aggregation Studies : Spectroscopic studies on methoxy- and alkyl-substituted thiazoles have revealed insights into molecular aggregation, influenced by solvent effects and substituent structure, highlighting the complex interactions at play in solution chemistry (Matwijczuk et al., 2016).
Biological Activity
Antimicrobial Activity : Thiazole derivatives have been investigated for their antimicrobial properties, with some compounds showing moderate to potent activity against various strains of bacteria and fungi. This illustrates the potential of thiazole compounds in the development of new antimicrobial agents (Parameshwarappa et al., 2009).
Antifungal and Antiviral Potentials : The antifungal activities of estrogen-like imidazole and triazole derivatives, including thiazole-substituted compounds, against Candida albicans and other species, demonstrate the potential application of these compounds in treating fungal infections. Additionally, the synthesis of thiadiazole and triazole hybrids and their evaluation against COVID-19 main protease through a virtual screening approach, indicate the antiviral potential of thiazole derivatives (Rashdan et al., 2021).
Catalysis and Material Science
- Catalytic Applications : The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates the application of thiazole derivatives in catalysis, particularly for the oxidation of primary alcohols and hydrocarbons. This showcases the role of thiazole compounds in designing efficient and reusable catalysts (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Target of Action
The primary targets of 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Result of Action
The molecular and cellular effects of 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one’s action are currently unknown . More research is needed to describe these effects in detail.
properties
IUPAC Name |
1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-9(7(2)11)13-8(10-6)4-5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVOJSFFNUEFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCOC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
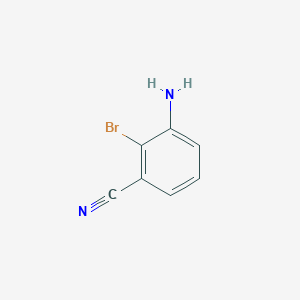
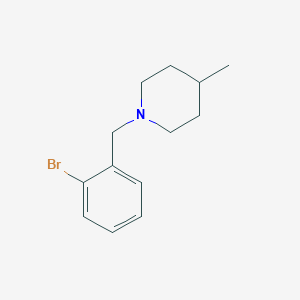
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
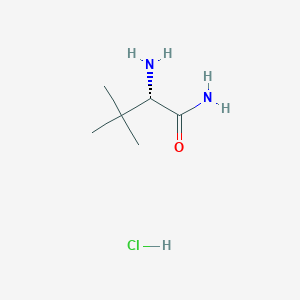
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
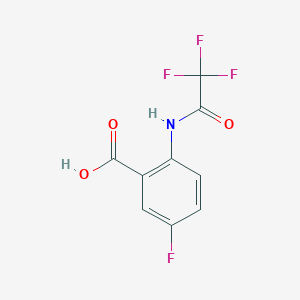
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
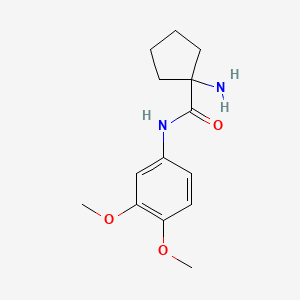

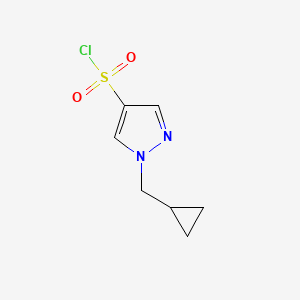
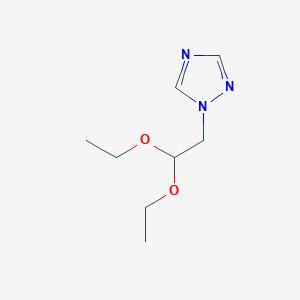
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)
